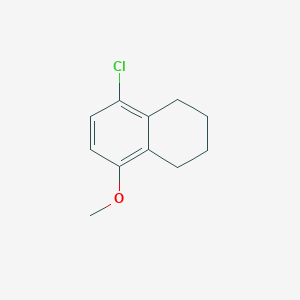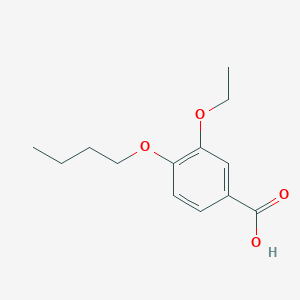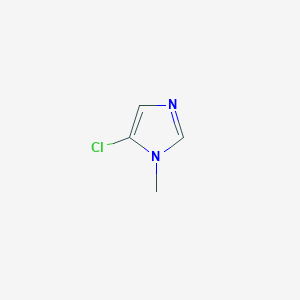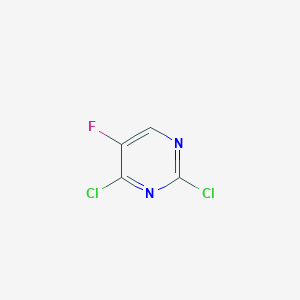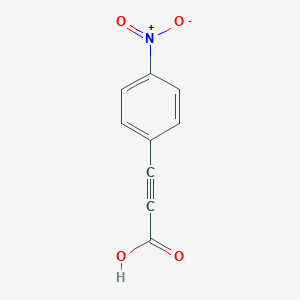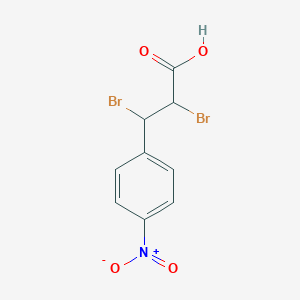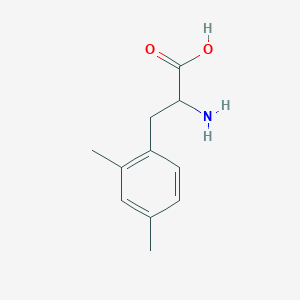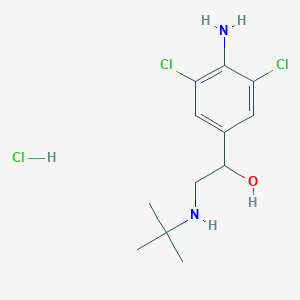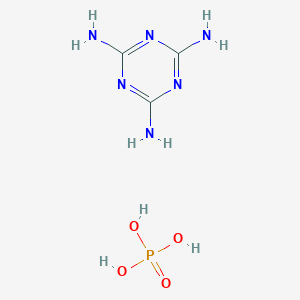![molecular formula C13H16O4 B019912 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid CAS No. 101756-25-6](/img/structure/B19912.png)
3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid, also known as MPPA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that cause inflammation and pain. 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid has been shown to selectively inhibit COX-2, which is responsible for the production of prostaglandins in response to inflammation. By inhibiting COX-2, 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Effets Biochimiques Et Physiologiques
3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid has been shown to have anti-inflammatory and analgesic effects in animal models. In a study on rats, 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid was found to reduce inflammation and pain in a dose-dependent manner. 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid was also found to have a low toxicity profile, with no significant adverse effects observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid has several advantages for lab experiments, including its low toxicity profile, ease of synthesis, and potential applications in various fields. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid. In medicinal chemistry, further research is needed to optimize the structure of 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid and develop more potent and selective COX-2 inhibitors for pain management. In materials science, 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid can be used as a building block for the synthesis of novel polymers with unique properties for various applications. In environmental science, 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid can be further studied for its potential to remove heavy metal ions from contaminated water. Overall, 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid has the potential to be a valuable tool for scientific research in various fields.
Méthodes De Synthèse
3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-methylphenylpropanol with ethyl chloroformate to form 4-methylphenylpropanoate, which is then reacted with ethyl 2-oxoacetate to form 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid. The final product can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for pain management. In materials science, 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid has been used as a building block for the synthesis of novel polymers with unique properties. In environmental science, 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid has been studied for its ability to remove heavy metal ions from contaminated water.
Propriétés
Numéro CAS |
101756-25-6 |
|---|---|
Nom du produit |
3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid |
Formule moléculaire |
C13H16O4 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
3-[1-(4-methylphenyl)propoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C13H16O4/c1-3-11(17-13(16)8-12(14)15)10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3,(H,14,15) |
Clé InChI |
DXFANIGIQOZRMR-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=C(C=C1)C)OC(=O)CC(=O)O |
SMILES canonique |
CCC(C1=CC=C(C=C1)C)OC(=O)CC(=O)O |
Synonymes |
3-[1-(4-methylphenyl)propoxy]-3-oxo-propanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







